molecular formula C4H6ClN3O2S B13255482 (2-Methyl-2H-1,2,3-triazol-4-yl)methanesulfonyl chloride

(2-Methyl-2H-1,2,3-triazol-4-yl)methanesulfonyl chloride

Cat. No.: B13255482
M. Wt: 195.63 g/mol
InChI Key: MKSBABZZADZQBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methyl-2H-1,2,3-triazol-4-yl)methanesulfonyl chloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-2H-1,2,3-triazol-4-yl)methanesulfonyl chloride typically involves the reaction of 2-methyl-1H-1,2,3-triazole with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction parameters and to enhance yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the production process .

Scientific Research Applications

Chemistry

In chemistry, (2-Methyl-2H-1,2,3-triazol-4-yl)methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules. It is particularly useful in the formation of sulfonamide linkages, which are common in pharmaceuticals .

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as an antimicrobial agent. Derivatives of triazoles have shown activity against various bacterial and fungal strains, making them candidates for the development of new antibiotics .

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its ability to form stable sulfonamide bonds makes it valuable in the production of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of (2-Methyl-2H-1,2,3-triazol-4-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This leads to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives, respectively . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile involved in the reaction.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2-Methyl-2H-1,2,3-triazol-4-yl)methanesulfonyl chloride include:

Uniqueness

What sets this compound apart is its sulfonyl chloride group, which imparts unique reactivity and makes it a versatile intermediate in organic synthesis. Its ability to form stable sulfonamide bonds is particularly valuable in medicinal chemistry and materials science .

Properties

Molecular Formula

C4H6ClN3O2S

Molecular Weight

195.63 g/mol

IUPAC Name

(2-methyltriazol-4-yl)methanesulfonyl chloride

InChI

InChI=1S/C4H6ClN3O2S/c1-8-6-2-4(7-8)3-11(5,9)10/h2H,3H2,1H3

InChI Key

MKSBABZZADZQBO-UHFFFAOYSA-N

Canonical SMILES

CN1N=CC(=N1)CS(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.